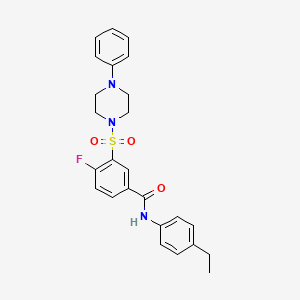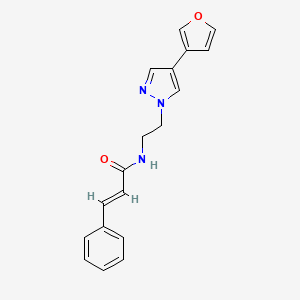
N-(4-ethylphenyl)-4-fluoro-3-((4-phenylpiperazin-1-yl)sulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-ethylphenyl)-4-fluoro-3-((4-phenylpiperazin-1-yl)sulfonyl)benzamide, also known as EF-1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EF-1 belongs to the class of sulfonamide-based drugs and has been found to exhibit potent biological activity against a range of diseases. In
Scientific Research Applications
Anticancer Activity
The compound has been investigated for its potential as an anticancer agent. Researchers synthesized novel derivatives of this compound and evaluated their cytotoxicity against human breast cancer cell lines (MCF-7). Some derivatives demonstrated remarkable cytotoxic activity, with IC50 values comparable to or better than the standard drug cisplatin .
Antibacterial Properties
While not as extensively studied as its anticancer potential, this compound has shown promise as an antibacterial agent. Further research is needed to explore its efficacy against specific bacterial strains .
Anti-Inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. Investigating its impact on inflammatory pathways and cytokine regulation could provide valuable insights .
Neuroprotective Applications
Given its structural features, researchers have explored the compound’s potential neuroprotective effects. It may play a role in mitigating oxidative stress and neuronal damage .
Antiviral Activity
Although limited, some investigations have explored the compound’s antiviral properties. Future studies could delve deeper into its mechanism of action against specific viruses .
Molecular Modeling and Drug Design
The compound’s structure lends itself to computational studies. Researchers have used molecular modeling techniques to predict its binding interactions with target proteins. Such insights can guide drug design and optimization .
properties
IUPAC Name |
N-(4-ethylphenyl)-4-fluoro-3-(4-phenylpiperazin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN3O3S/c1-2-19-8-11-21(12-9-19)27-25(30)20-10-13-23(26)24(18-20)33(31,32)29-16-14-28(15-17-29)22-6-4-3-5-7-22/h3-13,18H,2,14-17H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URMOBSKCSWNFEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)F)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylphenyl)-4-fluoro-3-((4-phenylpiperazin-1-yl)sulfonyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[(4-pyridin-2-ylpiperazine-1-carbonyl)amino]benzoate](/img/structure/B2623863.png)



![N-[2-amino-1-(3-methylthien-2-yl)ethyl]-N,N-dimethylamine hydrochloride](/img/no-structure.png)
![N-(2-benzoyl-4-chlorophenyl)-4-[bis(2-methylpropyl)sulfamoyl]benzamide](/img/structure/B2623872.png)
![N-{3-[(3,5-dimethylphenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide](/img/structure/B2623875.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2623877.png)

![4-ethyl-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2623881.png)
![Methyl 4-[(5,7-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate](/img/structure/B2623882.png)

